molecular formula C15H19F2N3 B11730441 N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11730441
M. Wt: 279.33 g/mol
InChI Key: XUODIQLQOPSBAP-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-difluorophenyl group, a methyl group, and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions:

    Alkylation: The methyl and isobutyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dichlorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
  • N-[(2,5-dimethylphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
  • N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-ethylpropyl)-1H-pyrazol-4-amine

Uniqueness

N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to the presence of the 2,5-difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, as it can exhibit different reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H19F2N3

Molecular Weight

279.33 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C15H19F2N3/c1-10(2)8-20-9-15(11(3)19-20)18-7-12-6-13(16)4-5-14(12)17/h4-6,9-10,18H,7-8H2,1-3H3

InChI Key

XUODIQLQOPSBAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=C(C=CC(=C2)F)F)CC(C)C

Origin of Product

United States

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